2-chloro-N-(chloroacetyl)-N-(pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(chloroacetyl)-N-(pyridin-2-yl)acetamide is an organic compound that features a pyridine ring substituted with a chloroacetyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(chloroacetyl)-N-(pyridin-2-yl)acetamide typically involves the reaction of pyridine derivatives with chloroacetyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or chloroform.
Base: Triethylamine or pyridine is used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(chloroacetyl)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different functionalized compounds.
Scientific Research Applications
2-chloro-N-(chloroacetyl)-N-(pyridin-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(chloroacetyl)-N-(pyridin-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(chloroacetyl)-N-(pyridin-3-yl)acetamide
- 2-chloro-N-(chloroacetyl)-N-(pyridin-4-yl)acetamide
- 2-chloro-N-(chloroacetyl)-N-(pyridin-2-yl)propionamide
Uniqueness
2-chloro-N-(chloroacetyl)-N-(pyridin-2-yl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both chloroacetyl and pyridine groups provides a versatile scaffold for further chemical modifications and applications.
Properties
CAS No. |
667436-16-0 |
---|---|
Molecular Formula |
C9H8Cl2N2O2 |
Molecular Weight |
247.07 g/mol |
IUPAC Name |
2-chloro-N-(2-chloroacetyl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C9H8Cl2N2O2/c10-5-8(14)13(9(15)6-11)7-3-1-2-4-12-7/h1-4H,5-6H2 |
InChI Key |
YXMHXVWMKBQXCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N(C(=O)CCl)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.